5-Bromo-2-methylbenzenethiol
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Overview
Description
5-Bromo-2-methylbenzenethiol is an organosulfur compound with the molecular formula C7H7BrS. It is characterized by a bromine atom and a methyl group attached to a benzene ring, along with a thiol group (-SH). This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methylbenzenethiol typically involves the bromination of 2-methylbenzenethiol. One common method includes the reaction of 5-bromo-2-methylaniline with hydrogen chloride and sodium nitrite in water at low temperatures (-10 to -5°C). This is followed by the addition of potassium ethyl xanthogenate and subsequent treatment with potassium hydroxide in ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methylbenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Reduction: The compound can be reduced to remove the bromine atom under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Palladium catalysts and boron reagents for Suzuki-Miyaura coupling.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Oxidation: Disulfides.
Substitution: Various substituted benzene derivatives.
Reduction: Dehalogenated products.
Scientific Research Applications
5-Bromo-2-methylbenzenethiol is used in several scientific research fields:
Chemistry: As a building block in organic synthesis and in the preparation of more complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions involving thiol groups.
Industry: Used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methylbenzenethiol involves its thiol group, which can form covalent bonds with various molecular targets. This reactivity is crucial in biochemical pathways where thiol groups play a role in enzyme catalysis and protein function .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methylbenzenethiol: Similar structure but with different positions of the bromine and methyl groups.
5-Bromo-2-chlorobenzenethiol: Contains a chlorine atom instead of a methyl group.
Uniqueness
5-Bromo-2-methylbenzenethiol is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both a bromine atom and a thiol group makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-bromo-2-methylbenzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrS/c1-5-2-3-6(8)4-7(5)9/h2-4,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFDMQAUOUPZMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69321-55-7 |
Source
|
Record name | 5-bromo-2-methylbenzene-1-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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